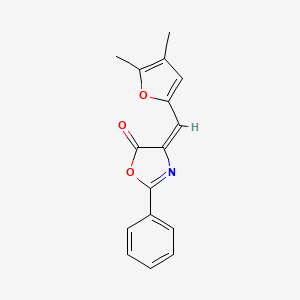
4-(2,5-Dioxo-3-methyl-3-(2-nitrophenyl)-1-pyrrolidinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methyl-3-(2-nitrophenyl)-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is a complex organic compound that features a pyrrolidine ring, a nitrophenyl group, and a benzenesulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-3-(2-nitrophenyl)-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrophenyl Group: This step often involves nitration reactions using reagents like nitric acid and sulfuric acid.
Attachment of the Benzenesulfonamide Moiety: This can be done through sulfonation reactions using reagents such as chlorosulfonic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Methyl-3-(2-nitrophenyl)-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine, while oxidation of the methyl group can produce a carboxylic acid.
Applications De Recherche Scientifique
4-(3-Methyl-3-(2-nitrophenyl)-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(3-Methyl-3-(2-nitrophenyl)-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modifying the activity of the target molecule. The specific pathways involved depend on the biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Methyl-3-(2-nitrophenyl)-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide: shares similarities with other sulfonamide derivatives and nitrophenyl compounds.
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Nitrobenzene: A simpler nitrophenyl compound used in the synthesis of aniline.
Uniqueness
The uniqueness of 4-(3-Methyl-3-(2-nitrophenyl)-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
65116-67-8 |
|---|---|
Formule moléculaire |
C17H15N3O6S |
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
4-[3-methyl-3-(2-nitrophenyl)-2,5-dioxopyrrolidin-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H15N3O6S/c1-17(13-4-2-3-5-14(13)20(23)24)10-15(21)19(16(17)22)11-6-8-12(9-7-11)27(18,25)26/h2-9H,10H2,1H3,(H2,18,25,26) |
Clé InChI |
WAGUIVNTBIYSFB-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Cyclopentyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12887087.png)
![1-(4-Aminobenzo[d]oxazol-2-yl)-2-bromoethanone](/img/structure/B12887089.png)
![Methyl 5-(1,4,5,6-tetrahydrocyclopenta[b]pyrrol-2-yl)pentanoate](/img/structure/B12887096.png)
![(-)-1,13-Bis(di-p-tolylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine](/img/structure/B12887117.png)

![2-(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanol](/img/structure/B12887129.png)
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B12887137.png)


![1-(2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12887151.png)


![5-Benzyl-2-bromo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12887174.png)
